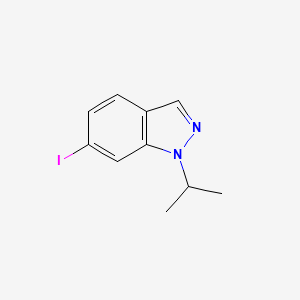

6-iodo-1-isopropyl-1H-indazole

Description

Significance of Indazole Derivatives as Privileged Heterocyclic Architectures

Indazole derivatives are widely recognized as "privileged structures" in medicinal chemistry. acs.org This term, first introduced by Evans and co-workers in 1988, describes molecular frameworks that can serve as high-affinity ligands for multiple, distinct biological receptors. acs.org The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, possesses a unique three-dimensional structure that allows it to interact with a wide array of biological targets with high specificity. acs.orgontosight.ai

The significance of these heterocyclic architectures lies in their ability to act as chemical "navigators," efficiently guiding researchers toward unexplored areas of biologically relevant chemical space. acs.org Their structural rigidity and the potential for diverse substitutions on the indazole ring allow for the fine-tuning of their physicochemical properties and biological activity. ontosight.ai This versatility has made indazole derivatives a key building block in the development of novel bioactive molecules. nih.gov

Role of the Indazole Core in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone in modern drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities. nih.govaustinpublishinggroup.com These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ontosight.ainih.gov The ability to modify the indazole core with various functional groups significantly impacts its interaction with biological targets, thereby influencing its therapeutic potential. ontosight.ai

Several commercially available drugs feature an indazole core, highlighting its importance in medicine. rsc.org For instance, axitinib (B1684631) and pazopanib (B1684535) are kinase inhibitors used in cancer therapy, while benzydamine (B159093) is a non-steroidal anti-inflammatory drug. rsc.orgpharmablock.comwikipedia.org The indazole nucleus is often employed as a bioisostere for other aromatic systems like phenol (B47542) or indole, offering advantages such as improved metabolic stability. pharmablock.com

The role of the indazole core extends to its use in fragment-based drug discovery (FBDD) and scaffold hopping exercises, particularly in the development of protein kinase inhibitors. pharmablock.com The indazole structure can form crucial interactions with the hinge residues of kinases, a key family of enzymes involved in cellular signaling and a major target for cancer therapeutics. pharmablock.com

Historical Context and Evolution of Indazole Chemistry Research

The history of indazole chemistry dates back to the 19th century. thieme-connect.com Emil Fischer first described the indazole ring system, defining it as a pyrazole ring fused to a benzene ring. researchgate.netresearchgate.net Early research focused on the fundamental synthesis and reactivity of these compounds. researchgate.net

Over the decades, and particularly in recent years, research into indazole chemistry has evolved significantly. austinpublishinggroup.com The initial explorations have given way to the development of sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and environmentally friendly "green chemistry" approaches, to construct a vast library of indazole derivatives. patsnap.combenthamdirect.com This has been driven by the increasing recognition of the therapeutic potential of indazole-containing compounds. nih.gov The continuous development of novel synthetic routes allows for greater structural diversity, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11IN2 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

6-iodo-1-propan-2-ylindazole |

InChI |

InChI=1S/C10H11IN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3 |

InChI Key |

YHFZFNNCWNDFFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)I)C=N1 |

Origin of Product |

United States |

Synthesis and Chemical Profile of 6 Iodo 1 Isopropyl 1h Indazole

Synthetic Methodologies for the Preparation of this compound

The synthesis of this compound typically involves a multi-step process. A common starting material is 6-iodo-1H-indazole. ambeed.com The synthesis can be achieved through the alkylation of the indazole nitrogen.

One documented method involves the reaction of 6-iodo-1H-indazole with sodium hydride in a solvent like dimethylformamide (DMF) at a low temperature. ambeed.com The sodium hydride acts as a base to deprotonate the indazole nitrogen, forming an indazolide anion. Subsequent addition of 2-iodopropane (B156323) and heating the reaction mixture leads to the formation of this compound. ambeed.com

Physicochemical Properties

The physicochemical properties of this compound are determined by its molecular structure, which includes the indazole core, an iodine atom at the 6-position, and an isopropyl group at the 1-position. While specific experimental data for this compound is not widely available in the provided search results, we can infer some properties based on its constituent parts and related compounds. The presence of the iodine atom significantly increases the molecular weight. The isopropyl group adds to the lipophilicity of the molecule.

Table 1: Predicted Physicochemical Properties of Related Indazole Compounds

| Property | 6-iodo-1H-indazole |

|---|---|

| Molecular Formula | C7H5IN2 lookchem.com |

| Molecular Weight | 244.03 g/mol lookchem.com |

| Melting Point | 207.0 to 211.0 °C lookchem.com |

| Boiling Point | 358.2 °C at 760 mmHg lookchem.com |

| Density | 2.082 g/cm³ lookchem.com |

| Solubility | Slightly soluble in DMSO and Methanol lookchem.com |

Note: This data is for the parent compound 6-iodo-1H-indazole and serves as a reference.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: Would show characteristic signals for the aromatic protons on the indazole ring, a septet and a doublet for the isopropyl group protons.

¹³C NMR: Would reveal the number of unique carbon environments, including those of the indazole core and the isopropyl group.

IR Spectroscopy: Would display characteristic absorption bands for C-H, C=C, and C-N bonds within the molecule.

Mass Spectrometry: Would provide the exact molecular weight of the compound, confirming its elemental composition.

Structure Activity Relationship Sar Studies of 6 Iodo 1 Isopropyl 1h Indazole Derivatives

Positional Effects of Substitution on the Indazole Core

The nature and position of substituents on the bicyclic indazole ring are critical determinants of biological activity. The electron distribution, steric profile, and lipophilicity of the molecule are all modulated by these substitutions, thereby affecting target binding affinity and selectivity. For indazole-based compounds, substitutions on both the benzene (B151609) ring portion and the pyrazole (B372694) ring can have profound effects.

The substituent at the 6-position of the indazole ring plays a pivotal role in defining the molecule's pharmacological profile. nih.govnih.gov In several series of indazole derivatives, this position has been identified as a key site for modification to enhance potency and selectivity.

The presence of a halogen, specifically iodine, at the C6-position introduces several important physicochemical properties. Iodine is the largest and most lipophilic of the stable halogens, which allows it to engage in significant hydrophobic interactions within a protein's binding pocket. researchgate.net This can lead to enhanced binding affinity. Furthermore, the iodine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the active site of a target protein, which can contribute to both affinity and selectivity. mdpi.com

SAR studies on a series of 1H-indazole derivatives developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target, have underscored the importance of the C6-substituent. nih.gov Research has shown that substituent groups at both the 4-position and the 6-position largely affect the inhibitory activity. nih.gov In one study, a series of 4,6-disubstituted-1H-indazoles were synthesized and evaluated as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov The findings suggest that modifications at these positions are critical for achieving high potency. While these studies did not exclusively use an iodo group, the consistent finding that the 6-position is a key "hotspot" for interaction highlights the importance of the substituent at this location. For example, a derivative with a bromo group at C6 was shown to be a key intermediate for potent inhibitors. nih.govnih.gov Given that iodine has a similar electronic effect but is larger and more polarizable than bromine, a 6-iodo substituent would be expected to have a distinct, and potentially potent, influence on biological activity.

Table 1: Effect of C6-Substitution on IDO1 Inhibitory Activity in a Series of 4-((1H-indazol-4-yl)amino)methyl)phenol Derivatives

| Compound | C6-Substituent | IDO1 IC50 (µM) |

| Analog 1 | -H | > 50 |

| Analog 2 | -Br | 5.3 |

Data synthesized from findings reported in studies on IDO1 inhibitors where C6-substitution was explored. nih.gov

The substitution at the N1 position of the indazole ring is another critical factor for biological activity, as it can influence the orientation of the entire scaffold within a binding site and provide additional interactions. nih.gov The N1-position is frequently alkylated in many clinically relevant indazole-containing drugs. pnrjournal.combeilstein-journals.org The choice of the alkyl group—its size, shape, and polarity—can fine-tune the compound's efficacy.

An N1-isopropyl group offers a unique combination of moderate steric bulk and lipophilicity. Unlike a simple methyl or ethyl group, the branched nature of the isopropyl substituent can provide a better fit into specific hydrophobic pockets, potentially leading to increased potency. It can also restrict the rotational freedom of the indazole core, locking it into a more favorable conformation for binding.

Studies on the regioselective N-alkylation of the indazole scaffold have shown that the nature of the alkylating agent and the substituents already on the ring can influence whether the alkyl group attaches to the N1 or N2 position. nih.gov Achieving selective N1-alkylation is often crucial, as the N1 and N2 isomers can have vastly different biological activities and pharmacological properties. The isopropyl group at the N1 position directs any peripheral substituents into a different region of space compared to an N2-isopropyl group, leading to distinct molecular recognition by the target protein. For instance, in the development of selective estrogen receptor degraders, moving from an N1-ethyl to a larger cyclobutyl group resulted in enhanced potency, demonstrating the sensitivity of activity to the nature of the N1 substituent. nih.gov

Impact of Peripheral Substituents on Indazole Derivatives' Activity

While the 6-iodo and N1-isopropyl groups define the core of the molecule, the addition of other "peripheral" substituents at different positions on the indazole ring can further modulate activity. The C3 position, in particular, is a common site for derivatization in many indazole-based inhibitors. nih.govrsc.org

Substituents on the benzene ring portion of the indazole core, at positions C4, C5, and C7, can also have a significant impact. These substitutions can alter the electronic nature of the ring system, affecting the pKa of the indazole nitrogen and its ability to participate in hydrogen bonding. They can also introduce steric constraints or new points of interaction. As noted earlier, SAR studies of IDO1 inhibitors revealed that substitutions at both the C4 and C6 positions were crucial for activity, indicating a complex interplay between different parts of the molecule in achieving potent inhibition. nih.govnih.gov

Rational Design Principles Derived from SAR for Enhanced Research Compounds

The SAR findings for indazole derivatives provide several key principles for the rational design of new research compounds based on the 6-iodo-1-isopropyl-1H-indazole scaffold.

Leveraging the 6-Iodo Group: The 6-iodo substituent should be considered a key anchor. Its size and lipophilicity make it ideal for occupying hydrophobic pockets. Design strategies could focus on ensuring that the target protein has a suitable pocket to accommodate this group. The potential for halogen bonding should also be considered in computational docking studies to predict favorable interactions.

Optimizing the N1-Substituent: The N1-isopropyl group provides a specific steric and hydrophobic profile that is likely important for molecular recognition. While this group may be optimal for a given target, exploring other small, branched, or cyclic alkyl groups (e.g., cyclopropyl, cyclobutyl, sec-butyl) could lead to improved potency or selectivity by providing a better fit into the N1-binding region of the target. nih.gov

Strategic Use of Peripheral Substituents: The C3 position is a prime site for introducing diversity. Small, polar groups could be added to improve solubility and pharmacokinetic properties, while larger, more complex moieties could be introduced to seek out additional interactions with the target protein and enhance affinity. Modifications at C4, C5, and C7 should also be considered to fine-tune the electronic properties of the indazole core.

By systematically applying these principles, the this compound scaffold can serve as a versatile template for the development of novel and highly specific chemical probes and potential therapeutic agents.

Preclinical Research Applications of Indazole Compounds and Analogs Excluding Human Trials

Investigation in Enzyme Inhibition Research

Indazole derivatives have been widely explored as inhibitors of various enzymes, especially protein kinases, which are crucial in cellular signaling pathways. nih.govresearchgate.net Dysregulation of these enzymes is often implicated in diseases like cancer, making them important therapeutic targets. nih.govresearchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune escape for tumors by catabolizing the amino acid tryptophan. nih.gov Inhibition of IDO1 is a strategy in cancer immunotherapy to enhance the body's anti-tumor immune response. nih.govnih.gov Research has identified 3-substituted 1H-indazoles as potential IDO1 inhibitors. In one study, derivatives featuring a 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position demonstrated potent inhibitory activity. The structure-activity relationship (SAR) studies highlighted the importance of these structural features for strong inhibition. nih.gov Two notable compounds from this series exhibited IC50 values of 720 nM and 770 nM, respectively. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cellular processes like proliferation, migration, and survival. nih.govnih.gov Aberrant FGFR signaling is linked to various cancers, including urothelial carcinoma and lung adenocarcinoma, making FGFRs a validated target for cancer therapy. nih.govnih.govnih.gov

Indazole-based compounds have emerged as a promising class of FGFR inhibitors. nih.govbioworld.comgoogle.com Through fragment-led de novo design, an indazole-based pharmacophore was identified that demonstrated encouraging inhibition against FGFR kinases. nih.govnih.gov Biological evaluations of a library of these indazole-containing fragments revealed inhibitory activity against FGFR1-3 in the range of 0.8–90 μM. nih.govnih.gov

Further structural optimization led to the identification of highly potent inhibitors. For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed good enzymatic inhibition of FGFR1 with an IC50 value of 15.0 nM. nih.gov Subsequent modifications, particularly the addition of an N-ethylpiperazine group, yielded an even more potent FGFR1 inhibitor with an IC50 of 2.9 nM and strong cellular activity (IC50 = 40.5 nM). nih.gov Another study identified a compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine, that inhibits FGFR1 with an IC50 value of 100 nM. researchgate.net

| Compound Class/Derivative | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Indazole-containing fragments | FGFR1-3 | 0.8–90 μM | nih.govnih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM | nih.gov |

| Optimized N-ethylpiperazine-containing indazole | FGFR1 | 2.9 nM | nih.gov |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM | researchgate.net |

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by environmental stress and pro-inflammatory cytokines, playing a role in inflammation, apoptosis, and T cell activation. google.comnih.govmdpi.com The JNK family includes three main proteins (JNK1, JNK2, and JNK3), with JNK3 being specifically expressed in the brain, making it a target for neurodegenerative diseases. researchgate.net

Indazole derivatives have been investigated as inhibitors of the JNK pathway. google.comresearchgate.net One study reported that an indazole derivative could inhibit the TNF-α-mediated phosphorylation of JNK, which is a key step in the activation of this pathway. nih.gov Other research efforts have focused on developing isoform-selective inhibitors. researchgate.net A novel indazole scaffold was used to develop a JNK3 isoform-selective inhibitor, which demonstrated potent neuroprotective effects in preclinical models of Parkinson's disease by blocking JNK3-mediated apoptosis. researchgate.net The development of selective JNK inhibitors is a primary focus due to the highly conserved nature of the ATP binding pockets across the human kinome. researchgate.net

The versatility of the indazole scaffold has led to its application in the development of inhibitors for a wide range of other protein kinases. nih.govrsc.org

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Indazole-pyrimidine and quinazoline (B50416) derivatives of indazole have shown potent activity against VEGFR-2, a key regulator of angiogenesis. Some quinazoline-based derivatives exhibited IC50 values as low as 5.4 nM, significantly more potent than the reference drug sorafenib (B1663141) (IC50 = 90 nM). nih.gov

Anaplastic Lymphoma Kinase (ALK): A 3-aminoindazole derivative, which would later be known as entrectinib, demonstrated high activity against ALK with an IC50 value of 12 nM. This compound also showed potent, nanomolar inhibition of the related tyrosine kinases ROS1 and TRKs. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2): A series of 1H-indazole amide derivatives were designed and synthesized, showing excellent enzymatic and cellular activity toward ERK1/2, with IC50 values in the range of 9.3 to 25.8 nM. nih.gov

Rho-associated protein kinase (ROCK): In a kinase selectivity profile, certain indazole-based compounds showed high selectivity for ROCK1 and ROCK2 isoforms, which are serine/threonine kinases. researchgate.net

Receptor Binding and Ligand Activity Studies

Beyond enzyme inhibition, indazole-based compounds have been studied for their ability to bind to and modulate the activity of various cell surface receptors, particularly those involved in neurotransmission.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G-protein-coupled receptors that mediate the effects of the neurotransmitter serotonin, influencing processes like mood, cognition, and gastrointestinal function. mdpi.comnih.gov The serotonin 4 receptor (5-HT4R) is a potential target for developing novel antidepressants. nih.gov

A study focused on the discovery of new 5-HT4R ligands identified N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as potent and selective antagonists for this receptor. acs.org These compounds demonstrated high selectivity over the serotonin 2A receptor, a crucial factor as a lack of selectivity has been a concern with previous 5-HT4R ligands. acs.org Certain molecules from this series were evaluated for their antinociceptive action in animal models of analgesia, with one compound emerging as a promising lead with significant analgesic effects. acs.org Other research has explored indazole scaffolds in the creation of multi-target ligands that interact with serotonin receptors alongside other receptors like dopamine (B1211576) D2, which may be beneficial for treating complex psychiatric disorders. nih.gov

Cannabinoid (CB1) Receptor Binding

The indazole scaffold is a prominent feature in many synthetic cannabinoid receptor agonists (SCRAs). Research indicates that indazole-based compounds generally exhibit higher binding affinities for the CB1 receptor compared to their indole-based counterparts. nih.gov Modifications to the indazole core, such as halogenation, can significantly influence this activity.

Studies on halogenated indazole SCRAs have shown that substitutions at the 5-position of the indazole core impact CB1 receptor potency. Specifically, analogs with a fluorine at this position tend to have the lowest half-maximal effective concentration (EC50) values, indicating higher potency. nih.govresearchgate.net For SCRAs with an amide head moiety, chlorinated analogs are typically followed by brominated analogs in terms of potency, while the reverse is true for those with a methyl ester head moiety. nih.gov For instance, the indazole-3-carboxamide ADB-FUBINACA is reported as a highly potent SCRA with a CB1 EC50 of 0.69 nM. nih.gov The (S)-enantiomers of indazole-3-carboxamides, such as (S)-5F-MDMB-PINACA, have demonstrated particularly high potency at the CB1 receptor. frontiersin.org The addition of a halogen, such as iodine, is a common structural modification in this class, though specific binding data for 6-iodo-1-isopropyl-1H-indazole is not detailed in the reviewed literature. However, the general structure-activity relationships suggest that an iodo- substitution would contribute to the compound's interaction with the CB1 receptor. nih.govsigmaaldrich.com

| Compound | Receptor | Activity (EC50, nM) |

|---|---|---|

| 5F-MDMB-PICA | CB1 | 3.26 nih.gov |

| ADB-FUBINACA | CB1 | 0.69 nih.gov |

| (S)-5F-MDMB-PINACA | CB1 | 1.78 frontiersin.org |

Retinol-Binding Protein 4 (RBP4) Antagonism

Retinol-Binding Protein 4 (RBP4) is a transporter protein for retinol (B82714) (Vitamin A) and is a therapeutic target for metabolic and ophthalmologic diseases. nih.gov Antagonism of RBP4 can be achieved by inhibiting the protein-protein interaction between RBP4 and transthyretin (TTR). nih.govarvojournals.org Research has led to the development of non-retinoid RBP4 antagonists.

A significant breakthrough in this area involved the identification of 1H-indazole-3-carboxamide analogues as potent RBP4 antagonists. nih.gov Structure-activity relationship studies revealed that the 1H-indazole core plays a crucial role in binding to RBP4. X-ray crystallography has shown that the N2 nitrogen of the indazole ring can form a key hydrogen bond with the amino acid residue Arg121 in the RBP4 binding cavity. nih.gov This interaction is critical for stabilizing conformational changes that prevent RBP4 from complexing with TTR, leading to functional antagonism. nih.gov

While the parent 1H-indazole-3-carboxamide showed excellent potency, modifications have been explored. Increasing the bulk of the substituent on the N1 nitrogen from methyl to ethyl or isopropyl was found to significantly reduce potency, though an N1-oxetane substitution restored it. nih.gov Although specific data for this compound is not available, the finding that an N1-isopropyl group reduces potency suggests its activity might be lower than smaller N1-substituted or unsubstituted analogs in this specific RBP4 antagonist scaffold. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov The indazole scaffold is a core structural component in several approved multi-kinase inhibitors that target VEGFR-2, including Pazopanib (B1684535) and Axitinib (B1684631). researchgate.netselleckchem.com

Preclinical research has demonstrated the effectiveness of various indazole derivatives as potent VEGFR-2 inhibitors. For example, in one study, a series of indazole derivatives were designed and synthesized, with the most potent compound exhibiting a VEGFR-2 inhibition IC50 value of 1.24 nM. nih.gov This compound also demonstrated significant anti-angiogenic properties in a zebrafish model. nih.gov Another study on furopyrimidine and thienopyrimidine derivatives incorporating urea (B33335) moieties, a common feature in VEGFR-2 inhibitors, also showed potent activity, with the most effective compound having an IC50 of 21 nM against VEGFR-2. nih.gov These findings underscore the importance of the indazole core as a privileged scaffold for designing potent and selective inhibitors of VEGFR-2 for anti-angiogenic and anticancer applications. nih.govnih.gov

| Compound Class/Name | VEGFR-2 Inhibition (IC50) | Reference Compound (IC50) |

|---|---|---|

| Indazole Derivative (Compound 30) | 1.24 nM nih.gov | N/A |

| Thienopyrimidine Derivative (Compound 21e) | 21 nM nih.gov | N/A |

| Pazopanib | 30 nM selleckchem.com | N/A |

| Axitinib | 0.2 nM selleckchem.com | N/A |

Exploratory Pharmacological Activities in Research Models

Anti-inflammatory Research

The indazole nucleus is associated with significant anti-inflammatory properties. rsc.orgresearchgate.net Preclinical studies using animal models have demonstrated that indazole and its simple derivatives can produce marked anti-inflammatory effects. In a carrageenan-induced hind paw edema model in rats, a standard assay for acute inflammation, indazole and its derivatives showed significant, dose-dependent, and time-dependent inhibition of edema. nih.govresearchgate.net

The mechanism of this anti-inflammatory action is believed to involve the inhibition of key inflammatory mediators. nih.gov In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For example, 5-aminoindazole (B92378) produced a maximum edema inhibition of 83.09% at a 100 mg/kg dose, an effect comparable to the standard NSAID diclofenac. nih.gov This suggests that the anti-inflammatory potential of the indazole scaffold is robust and may be mediated through the downregulation of multiple pro-inflammatory pathways. nih.govresearchgate.net

| Compound | Assay | Result (at 100 mg/kg) |

|---|---|---|

| Indazole | Carrageenan-induced paw edema | 61.03% inhibition nih.gov |

| 5-aminoindazole | Carrageenan-induced paw edema | 83.09% inhibition nih.gov |

| Diclofenac (Reference) | Carrageenan-induced paw edema | 84.50% inhibition nih.gov |

Anticancer Research (excluding clinical trials)

The indazole scaffold is a cornerstone in the development of novel anticancer agents, with several FDA-approved drugs featuring this core structure. researchgate.netrsc.org Extensive preclinical research has focused on synthesizing and evaluating new indazole derivatives for their antiproliferative activity against various cancer cell lines. nih.govnih.gov

Numerous studies have reported the cytotoxic effects of indazole analogs in vitro. For instance, a series of 1H-indazole-3-amine derivatives were evaluated against a panel of human cancer cells, with one compound (6o) showing a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, while exhibiting lower toxicity to normal cells. nih.gov In another study, an indazole derivative (2f) displayed potent growth inhibitory activity across several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.org Further investigation showed this compound induced apoptosis by modulating key proteins like caspase-3, Bax, and Bcl-2. rsc.org Similarly, novel indazole analogs of curcumin (B1669340) have been synthesized and tested, with one compound showing an IC50 of 27.20 µM against WiDr colorectal carcinoma cells, demonstrating better selectivity than the reference drug doxorubicin. japsonline.com These preclinical findings highlight the potential of the indazole framework as a versatile template for designing new anticancer agents. researchgate.net

| Compound | Cell Line | Activity (IC50, µM) |

|---|---|---|

| Compound 6o nih.gov | K562 (Leukemia) | 5.15 |

| A549 (Lung) | >40 | |

| PC-3 (Prostate) | 24.6 | |

| HEK-293 (Normal) | 33.2 | |

| Compound 2f rsc.org | A549 (Lung) | 1.15 |

| HepG2 (Liver) | 0.43 | |

| MCF-7 (Breast) | 0.23 | |

| 4T1 (Mouse Breast) | 0.31 | |

| Curcumin Indazole Analog (3b) japsonline.com | WiDr (Colorectal) | 27.20 |

Neurodegenerative Disease Research (JNK pathway, CNS activity)

The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the JNK3 isoform which is primarily expressed in the brain, plays a significant role in the progression of neurodegenerative disorders like Parkinson's disease (PD). nih.govresearchgate.net Activation of the JNK pathway is associated with pathological cell death, making it a key therapeutic target. google.comresearchgate.net Consequently, the development of selective JNK3 inhibitors is an active area of research for neuroprotective therapies.

The indazole scaffold has emerged as a promising chemotype for designing potent and selective JNK3 inhibitors. nih.gov Through virtual screening and structure-activity relationship studies, an indazole-containing compound (25c) was identified that exhibited excellent inhibitory activity against JNK3 with an IC50 of 85.21 nM. nih.gov This compound demonstrated over 100-fold selectivity for JNK3 compared to the JNK1 and JNK2 isoforms. nih.gov In preclinical models of Parkinson's disease, this selective JNK3 inhibitor showed significant neuroprotective effects and possessed favorable properties for CNS activity, including the ability to cross the blood-brain barrier. nih.gov This research highlights the utility of the indazole structure in developing targeted inhibitors for CNS disorders where the JNK pathway is implicated. google.com

Antimicrobial and Antifungal Investigations

The indazole nucleus is a key structural motif in the development of new antimicrobial and antifungal agents. nih.govnih.gov The growing challenge of multi-drug resistant (MDR) bacterial strains has spurred the screening of synthetic compound libraries, including indazole derivatives, to identify new lead compounds. researchgate.net

Preclinical studies have demonstrated that various substituted indazoles exhibit significant inhibitory activity against a range of microbial strains. For instance, a study evaluating a series of N-methyl-3-aryl indazoles found that several compounds showed excellent inhibitory activity against bacteria such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. gdcplkd.ac.in Another investigation into 2-substituted indazoles confirmed their activity against both Gram-positive and Gram-negative bacteria. nih.gov The fusion of the pyrazole (B372694) ring with a benzene (B151609) ring to form the indazole system creates a 10 π-electron heteroaromatic structure whose chemical reactivity and biological properties are subjects of ongoing research for potential antibacterial applications. researchgate.net

The fungicidal properties of indazole derivatives are also an active area of research, particularly within agricultural science to combat fungal diseases that cause substantial crop loss. researchgate.net

Table 1: Examples of Preclinical Antimicrobial/Antifungal Activity in Indazole Analogs

| Compound Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, E. coli, Bacillus cereus, B. megaterium, Candida albicans | Excellent to moderate inhibitory activity | gdcplkd.ac.in, orientjchem.org |

| 2-Substituted indazoles | Gram-positive and Gram-negative bacteria | Demonstrated antimicrobial activity | nih.gov |

| Various Indazoles & Pyrazolines | Staphylococcus aureus (including MDR strains), Enterococcus species | Significant antibacterial potency; lead compound showed MIC values of 4 µg/mL | researchgate.net |

Research into Other Biological Mechanisms (e.g., bronchodilatory, vasodilatory)

The structural diversity of indazole derivatives has led to their investigation in a wide range of biological pathways beyond antimicrobial effects. One notable area of preclinical research is their application in cardiovascular and circulatory disorders. nih.gov

Certain indazole analogs have been extensively studied for their vasodilatory and vasorelaxant properties. nih.gov The mechanism of action for some of these compounds is believed to involve the release of nitric oxide (NO) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are key signaling molecules in the relaxation of vascular smooth muscle. nih.gov Another promising indazole derivative, YC-1, has been specifically developed for its potential therapeutic use in circulatory disorders, demonstrating effects on platelet aggregation and vascular contraction. nih.gov These findings suggest that the indazole scaffold could be a valuable starting point for designing molecules with specific vasodilatory effects.

While the vasodilatory effects of some indazole compounds are documented, information regarding preclinical research into their potential bronchodilatory activity is not prominent in the available literature.

Applications in Materials Science Research

The unique electronic and photophysical properties of N-heterocyclic compounds have made them attractive candidates for applications in materials science. While research in this area is still emerging for many indazole compounds, there is growing interest in their use in advanced electronic materials. Specifically, indazole derivatives have been identified as a class of compounds with potential applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net

OLED technology is utilized in modern displays and energy-efficient lighting, and the development of new organic materials is crucial for improving device efficiency, stability, and color purity. uniss.it Heterocyclic compounds are often incorporated into molecules used in OLEDs to help tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient device performance. uniss.it The investigation of indazoles and other N-heterocycles in this context represents a promising frontier in materials science research. researchgate.net

Contributions to Agricultural Chemistry Research

Indazole derivatives have significant applications in agricultural chemistry, where they form the structural basis for a variety of herbicides, fungicides, and insecticides. researchgate.netnih.gov The development of novel agrochemicals is driven by the need to control pathogenic fungi and harmful insects that have acquired resistance to existing pesticides, and to find effective herbicides with good crop selectivity. nih.govgoogleapis.com

In the field of herbicides, numerous studies have synthesized and tested novel indazole derivatives for their ability to control weeds. mdpi.comresearchgate.net Research has shown that the type and position of substituents on the indazole ring significantly influence herbicidal activity. One study on 6-indazolyl-2-picolinic acids found that the inclusion of halide atoms like bromine and chlorine on the indazole ring impacted the compound's inhibitory activity. mdpi.com Other research has focused on developing 4,5,6,7-tetrahydro-2H-indazole derivatives as potent herbicides for use in paddy fields, demonstrating good selectivity with high efficacy against annual weeds and good tolerance in rice crops. nih.govresearchgate.net

Beyond herbicidal action, indazoles have been investigated as plant growth inhibitors. researchgate.net Furthermore, a broad range of synthetic indazole derivatives have been reported to possess insecticidal and fungicidal properties, making the indazole scaffold a versatile core for developing comprehensive crop protection solutions. researchgate.netgoogleapis.com

Table 2: Examples of Preclinical Applications of Indazole Analogs in Agricultural Chemistry

| Compound Class | Application | Target Organism(s)/Effect | Reference(s) |

|---|---|---|---|

| 6-Indazolyl-2-picolinic acids | Herbicide | Root inhibitory activity in Brassica napus; post-emergence control of Amaranthus retroflexus | mdpi.com |

| 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives | Herbicide | Control of annual weeds in paddy fields with good rice selectivity | nih.gov |

| 3-aryl-1H-indazoles | Plant Growth Regulator | Inhibition of root and shoot growth in wheat and sorghum | researchgate.net |

Q & A

Q. How can researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) to identify rapid clearance.

- Prodrug Design : Introduce ester groups to enhance bioavailability.

- Tissue Distribution Studies : Use radiolabeled (¹²⁵I) analogs for quantitative biodistribution tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.